molecular formula C18H13N2O8P B1230566 Bis(4-nitrophenyl) phenyl phosphate CAS No. 38873-96-0

Bis(4-nitrophenyl) phenyl phosphate

Cat. No.: B1230566
CAS No.: 38873-96-0
M. Wt: 416.3 g/mol
InChI Key: JLHBAYXOERKFGV-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) phenyl phosphate: is an organic compound with the chemical formula C12H9N2O8P . It is a type of aryl phosphate and is functionally related to 4-nitrophenol . This compound is known for its applications in various scientific research fields, particularly in enzymology and catalysis studies.

Mechanism of Action

Target of Action

Bis(4-nitrophenyl) phenyl phosphate (BNPP) primarily targets phosphodiesterases , particularly those found in the roots of wetland plants . Phosphodiesterases are enzymes that break down phosphodiester bonds, which are central to many biological processes, including DNA replication and repair, and cell signaling.

Mode of Action

BNPP interacts with its targets by serving as a substrate for phosphodiesterases . It undergoes hydrolytic cleavage facilitated by these enzymes. This cleavage can also be catalyzed by oxamido-bridged dinuclear copper (II) complexes .

Biochemical Pathways

The hydrolysis of BNPP affects the phosphodiesterase pathway . The cleavage of BNPP results in the production of 4-nitrophenol and phosphate ions , which can further participate in various biochemical reactions .

Pharmacokinetics

It is known that bnpp issparingly soluble in water but can dissolve in organic solvents such as ether, methanol, and ethanol . This suggests that its bioavailability may be influenced by the presence of these solvents. The compound has a melting point of 172-175°C and a boiling point of 545.7±60.0°C .

Result of Action

The hydrolysis of BNPP leads to the release of 4-nitrophenol and phosphate ions. This reaction is used to measure the activity of phosphodiesterases . In addition, BNPP has been shown to be an effective catalyst for the ring-opening polymerization (ROP) of β-butyrolactone (β-BL), leading to the formation of end-functionalized and diblock polyesters .

Action Environment

The action of BNPP is influenced by environmental factors such as pH and the presence of metal ions . For instance, the rate of BNPP hydrolysis increases with increasing pH . Additionally, the presence of certain metal ions can enhance the catalytic activity of BNPP . It should also be noted that BNPP is a toxic substance and should be handled with care .

Safety and Hazards

Bis(4-nitrophenyl) phosphate is classified as Acute Tox. 2 Oral under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed . Personal protective equipment/face protection is recommended when handling this chemical .

Future Directions

Bis(4-nitrophenyl) phosphate has been used in various studies and experiments. It has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It has also been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts . These studies suggest potential future directions for the use of Bis(4-nitrophenyl) phenyl phosphate in scientific research.

Biochemical Analysis

Biochemical Properties

Bis(4-nitrophenyl) phenyl phosphate plays a crucial role in biochemical reactions, primarily as a substrate for phosphodiesterases. These enzymes catalyze the hydrolysis of phosphodiester bonds, and this compound is used to measure their activity. The compound interacts with enzymes such as root phosphodiesterases in wetland plants, where it is hydrolyzed to release 4-nitrophenol, which can be quantitatively measured . Additionally, it has been used to study the cleavage mechanism using oxamido-bridged dinuclear copper(II) complexes as catalysts .

Cellular Effects

This compound affects various cellular processes by serving as a substrate for enzymes that regulate cell signaling pathways and gene expression. For instance, its hydrolysis by phosphodiesterases can influence the levels of secondary messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for cell signaling . These changes can subsequently affect cellular metabolism and gene expression, leading to alterations in cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme-substrate interactions. The compound binds to the active site of phosphodiesterases, where it undergoes hydrolysis to produce 4-nitrophenol and phenyl phosphate . This reaction is facilitated by the catalytic activity of the enzyme, which involves the coordination of metal ions such as copper(II) in the active site . The hydrolysis mechanism has been extensively studied using various metal complexes to understand the role of these ions in catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its hydrolysis rate can be influenced by factors such as pH and temperature . Long-term studies have shown that the enzymatic activity measured using this substrate remains consistent, provided that the compound is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound is effectively hydrolyzed by phosphodiesterases without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s hydrolysis products accumulate, potentially leading to adverse effects . Studies have shown that maintaining an optimal dosage is crucial to avoid toxicity while ensuring accurate measurement of enzyme activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate metabolism. It interacts with enzymes such as phosphodiesterases, which hydrolyze the compound to produce 4-nitrophenol and phenyl phosphate . These products can further participate in metabolic reactions, influencing the levels of metabolites and the overall metabolic flux . The compound’s role in these pathways highlights its importance in studying phosphate metabolism and enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while specific transporters may facilitate its uptake into cells . Once inside the cell, it can localize to areas where phosphodiesterases are active, ensuring efficient hydrolysis and measurement of enzyme activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is typically found in the cytoplasm, where it interacts with cytoplasmic phosphodiesterases . It may also localize to other compartments, such as the nucleus, depending on the presence of specific targeting signals . These localization patterns are crucial for understanding the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl) phenyl phosphate can be synthesized through the reaction of phenol with nitric acid. The process involves mixing nitric acid with phenol and heating the mixture. After the reaction, the product is neutralized with a base, and water is evaporated to obtain the final compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosphorus oxychloride and sodium 4-nitrophenoxide as starting materials. The reaction is typically carried out in solvents like diethyl ether or 1,4-dioxane under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitrophenyl) phenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The hydrolysis of this compound typically yields 4-nitrophenol and phosphate derivatives .

Comparison with Similar Compounds

  • Di-p-nitrophenyl phosphate
  • Bis(4-nitrophenyl) hydrogen phosphate
  • Phenol, p-nitro-, hydrogen phosphate
  • Phosphoric acid bis(p-nitrophenyl) ester

Uniqueness: Bis(4-nitrophenyl) phenyl phosphate is unique due to its specific structure and functional groups, which make it an ideal substrate for studying phosphodiesterase activity. Its ability to undergo hydrolysis and participate in various reactions under controlled conditions sets it apart from other similar compounds .

Properties

IUPAC Name

bis(4-nitrophenyl) phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N2O8P/c21-19(22)14-6-10-17(11-7-14)27-29(25,26-16-4-2-1-3-5-16)28-18-12-8-15(9-13-18)20(23)24/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHBAYXOERKFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959648
Record name Bis(4-nitrophenyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38873-96-0
Record name 4-Nitrophenyl phenylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitrophenyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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